molecular formula C14H24O4 B12810433 2-(10-Undecenyl)malonic acid CAS No. 4475-28-9

2-(10-Undecenyl)malonic acid

Cat. No.: B12810433
CAS No.: 4475-28-9
M. Wt: 256.34 g/mol
InChI Key: BFPYGAODWSTTOP-UHFFFAOYSA-N
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Description

2-(10-Undecenyl)malonic acid is an organic compound with the molecular formula C14H24O4 It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 10-undecenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Undecenyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 10-undecenyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation and hydrolysis steps as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(10-Undecenyl)malonic acid can undergo various chemical reactions typical of carboxylic acids and malonic acid derivatives. These include:

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

    Decarboxylation: Thermal decomposition to yield hydrocarbons and carbon dioxide.

    Substitution: Nucleophilic substitution reactions at the alpha position.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, diethyl ether, dichloromethane.

Major Products

    Esters: Formed from esterification reactions.

    Amides: Formed from amidation reactions.

    Hydrocarbons: Formed from decarboxylation reactions.

Scientific Research Applications

2-(10-Undecenyl)malonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(10-Undecenyl)malonic acid involves its interactions with various molecular targets. As a malonic acid derivative, it can act as a substrate for enzymes involved in carboxylation and decarboxylation reactions. The presence of the 10-undecenyl group may also influence its interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: The parent compound, with two carboxylic acid groups.

    Diethyl Malonate: An ester derivative used in similar synthetic applications.

    Dimethyl Malonate: Another ester derivative with similar reactivity.

Uniqueness

2-(10-Undecenyl)malonic acid is unique due to the presence of the 10-undecenyl group, which imparts additional hydrophobic character and potential for interactions with lipid environments. This makes it distinct from other malonic acid derivatives and may provide unique properties in both chemical reactions and biological applications .

Properties

CAS No.

4475-28-9

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

2-undec-10-enylpropanedioic acid

InChI

InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h2,12H,1,3-11H2,(H,15,16)(H,17,18)

InChI Key

BFPYGAODWSTTOP-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCC(C(=O)O)C(=O)O

Origin of Product

United States

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